

N-Tert-butylacrylamide: A Technical Guide to Commercial Sources, Purity, and Analysis

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Compound of Interest

Compound Name: *N-Tert-butylacrylamide*

Cat. No.: *B110227*

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Introduction

N-Tert-butylacrylamide (NTBA) is a versatile monomer increasingly utilized in the development of advanced polymers for biomedical and pharmaceutical applications. Its unique properties, including thermal stability and hydrophobicity, make it a valuable component in the synthesis of materials for drug delivery systems, hydrogels, and other medical devices. This technical guide provides an in-depth overview of the commercial sources of NTBA, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

N-Tert-butylacrylamide is readily available from a variety of chemical suppliers. The purity of commercially available NTBA typically ranges from 97% to over 99%, with the analytical method for purity determination often being Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of representative commercial sources and their stated purity levels.

Table 1: Commercial Sources of **N-Tert-butylacrylamide**

Supplier	Product Number	Stated Purity	Analytical Method
Tokyo Chemical Industry (TCI)	B0703	>98.0%	GC
Sigma-Aldrich	411779	97%	-
Lab Pro Inc.	B0703-100G	Min. 98.0%	GC, T
Weifang Jinshi New Materials Co., Ltd.	-	≥99.0%	HPLC
Elchemy	ELVISC-ntBAAM	High Purity	-
Vinati Organics	-	High Purity	-

It is important for researchers to note that the actual purity can vary between batches, and independent verification is recommended for critical applications.

Synthesis and Purification

The industrial synthesis of **N-Tert-butylacrylamide** is typically achieved through the Ritter reaction, which involves the reaction of an alkene (isobutylene) or a tertiary alcohol (tert-butyl alcohol) with a nitrile (acrylonitrile) in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of N-Tert-butylacrylamide via Ritter Reaction

This protocol is a generalized procedure based on literature descriptions of the Ritter reaction for the synthesis of N-substituted amides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Acrylonitrile
- tert-Butyl alcohol
- Concentrated Sulfuric Acid

- Ice
- Distilled water
- Benzene (for recrystallization)
- Sodium Hydroxide solution (for neutralization)
- Anhydrous Calcium Chloride (for drying)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 5 mL of acrylonitrile in an ice bath.
- **Acid Addition:** Slowly add 5 mL of concentrated sulfuric acid to the cooled acrylonitrile with continuous stirring, ensuring the temperature is maintained below 10 °C.
- **Alcohol Addition:** While maintaining the cold temperature, add 5 mL of tert-butyl alcohol dropwise from the dropping funnel with vigorous stirring.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Workup:** Transfer the viscous reaction mixture into a beaker containing chipped ice and water.
- **Neutralization and Precipitation:** Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral. The crude **N-Tert-butylacrylamide** will precipitate as a white solid.
- **Isolation:** Isolate the solid product by vacuum filtration and wash thoroughly with cold distilled water.

Experimental Protocol: Purification by Recrystallization

The crude **N-Tert-butylacrylamide** can be purified by recrystallization to obtain a product with higher purity.

Materials:

- Crude **N-Tert-butylacrylamide**
- Benzene (warm and dry)
- Erlenmeyer flask
- Heating mantle or hot plate
- Buchner funnel and filter flask

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude **N-Tert-butylacrylamide** in a minimal amount of warm, dry benzene. Heat the mixture gently to facilitate dissolution.
- **Hot Filtration (if necessary):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, white crystals of pure **N-Tert-butylacrylamide** will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, washing them with a small amount of cold benzene. The purified crystals are then dried in a vacuum oven. A reported yield for this process is 87%.^{[4][5]}

Purity Analysis

The purity of **N-Tert-butylacrylamide** is crucial for its performance in polymerization and other applications. HPLC and GC-MS are the most common analytical techniques for determining the purity and identifying any impurities.

Experimental Protocol: HPLC Analysis of N-Tert-butylacrylamide

This protocol is based on a general reversed-phase HPLC method suitable for the analysis of acrylamide derivatives.^[6]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., Newcrom R1).^[6]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.^[6] The exact gradient or isocratic conditions would need to be optimized for the specific column and system.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the acrylamide chromophore absorbs (e.g., around 210-220 nm).
- Sample Preparation: Prepare a standard solution of **N-Tert-butylacrylamide** in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a known volume of the standard solution to determine the retention time and response factor.
- Inject the sample solution.
- The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocol: GC-MS Analysis of N-Tert-butylacrylamide

GC-MS is a powerful technique for both the quantification of purity and the identification of volatile impurities.

Instrumentation and Conditions:

- GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).
- Injector: Split/splitless injector, typically operated in split mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to elute all components.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for higher sensitivity and quantification if necessary.
- Sample Preparation: Dissolve the **N-Tert-butylacrylamide** sample in a suitable volatile solvent, such as dichloromethane or acetonitrile.

Procedure:

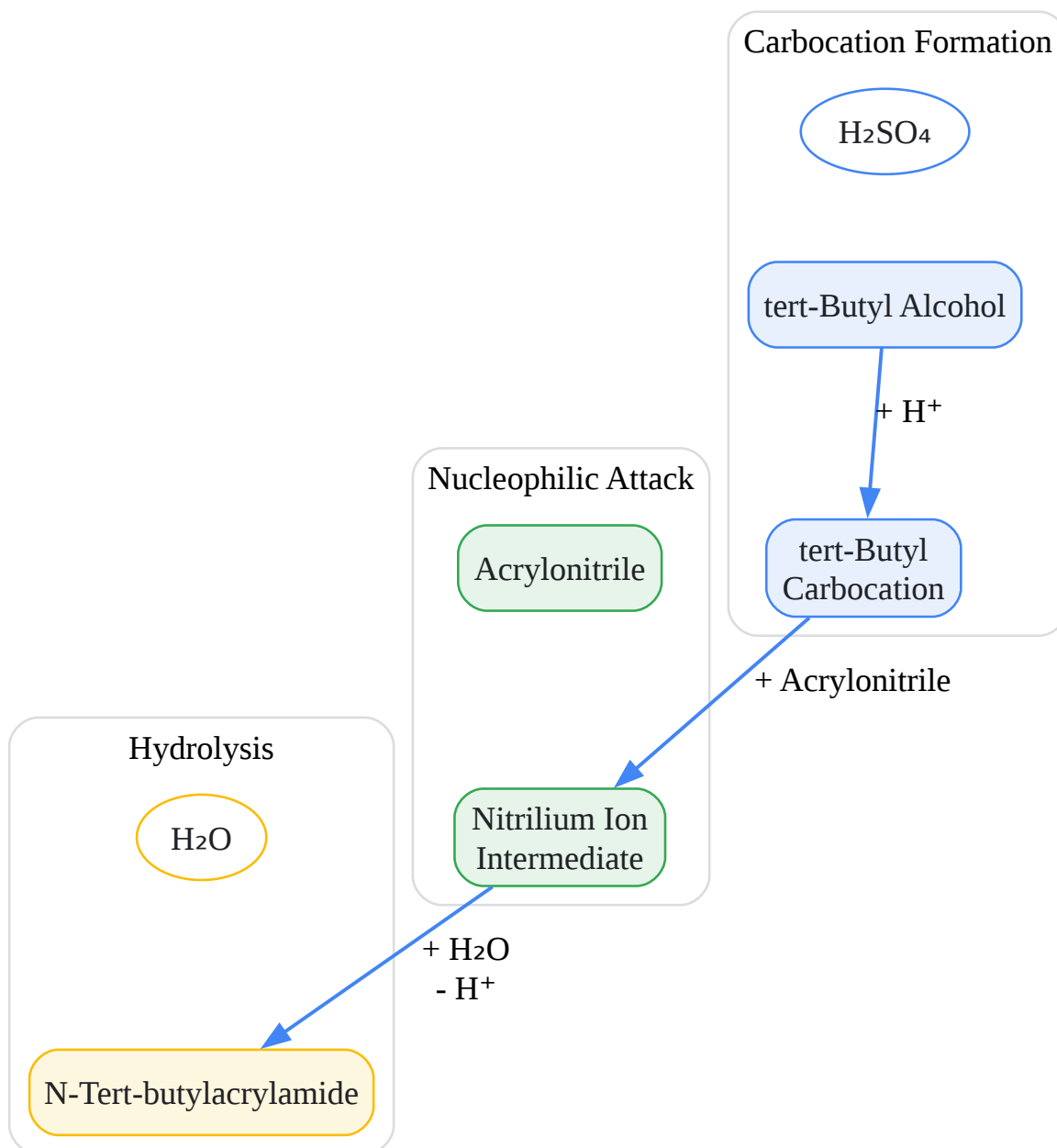
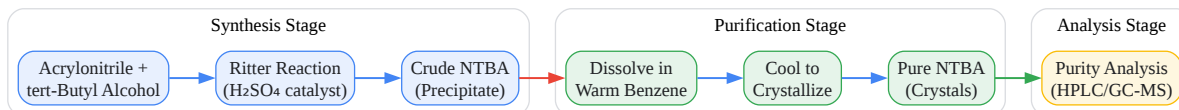
- Inject a small volume of the prepared sample into the GC.
- The components of the sample are separated based on their boiling points and interaction with the stationary phase.
- The separated components are then detected by the mass spectrometer, which provides a mass spectrum for each component.

- The purity is calculated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to a library (e.g., NIST) for identification.

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-Tert-butylacrylamide**.



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